2-{4-[1-(4-Chlorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL is a complex organic compound that features a piperazine ring and a piperidine ring, both of which are connected to a chlorophenyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorophenyl)methylpiperidine. This intermediate is then reacted with piperazine to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to changes in neurotransmitter release and uptake, thereby affecting various neurological functions .
Comparison with Similar Compounds
Similar Compounds
Cetirizine Dihydrochloride: This compound shares a similar piperazine structure and is used as an antihistamine.
Ciprofloxacin: Another compound with a piperazine ring, used as an antibiotic.
Ofloxacin: Similar to ciprofloxacin, it is used to treat bacterial infections.
Uniqueness
What sets 2-(4-{1-[(4-CHLOROPHENYL)METHYL]PIPERIDIN-4-YL}PIPERAZIN-1-YL)ETHANOL apart is its specific combination of functional groups, which confer unique pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a valuable compound for research in neurological and psychiatric disorders .
Properties
Molecular Formula |
C18H28ClN3O |
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Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H28ClN3O/c19-17-3-1-16(2-4-17)15-21-7-5-18(6-8-21)22-11-9-20(10-12-22)13-14-23/h1-4,18,23H,5-15H2 |
InChI Key |
QJHFEQGGPFQJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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